Fluorcholinchlorid
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Overview
Description
Fluorcholinchlorid, also known as fluorocholine chloride, is a quaternary ammonium salt with the chemical formula C5H13ClFNO. It is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. This compound is particularly valuable in oncology for detecting and monitoring various types of cancers, including prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorcholinchlorid typically involves the reaction of choline with a fluorinating agent. One common method is the nucleophilic substitution reaction where choline is reacted with a fluorinating agent such as fluoromethyl iodide under basic conditions. The reaction proceeds as follows:
[ \text{Choline} + \text{Fluoromethyl iodide} \rightarrow \text{this compound} + \text{Iodide ion} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification through crystallization or distillation to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Fluorcholinchlorid undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in this compound can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: this compound can hydrolyze in the presence of water, leading to the formation of choline and fluoride ions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide or potassium fluoride under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used; for example, using sodium iodide would yield choline iodide.
Oxidation: Oxidation products vary based on the specific conditions and reagents.
Hydrolysis: The primary products are choline and fluoride ions.
Scientific Research Applications
Fluorcholinchlorid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Employed in studies involving cell membrane dynamics due to its incorporation into phospholipids.
Medicine: Widely used in PET imaging for cancer detection, particularly prostate cancer.
Industry: Utilized in the development of new radiopharmaceuticals and diagnostic agents.
Mechanism of Action
Fluorcholinchlorid exerts its effects by mimicking choline, a vital component of cell membranes. It is taken up by cells through choline transporters and incorporated into the phospholipid bilayer as phosphatidylcholine. This incorporation is particularly pronounced in rapidly dividing cancer cells, making this compound an effective imaging agent for detecting malignancies .
Comparison with Similar Compounds
Similar Compounds
Choline Chloride: A precursor to fluorcholinchlorid, used in similar biological pathways.
Fluoromethylcholine: Another fluorinated choline derivative used in PET imaging.
Chlorine Fluoride Compounds: Such as chlorine monofluoride and chlorine trifluoride, which have different applications and properties.
Uniqueness
This compound is unique due to its dual role as both a choline analog and a fluorinated compound, making it highly effective in PET imaging for cancer detection. Its ability to be rapidly taken up by cancer cells and incorporated into cell membranes sets it apart from other similar compounds.
Properties
Molecular Formula |
C5H13ClFNO |
---|---|
Molecular Weight |
157.61 g/mol |
IUPAC Name |
2-fluorooxyethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C5H13FNO.ClH/c1-7(2,3)4-5-8-6;/h4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YPLZQEIEZINIMC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOF.[Cl-] |
Origin of Product |
United States |
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